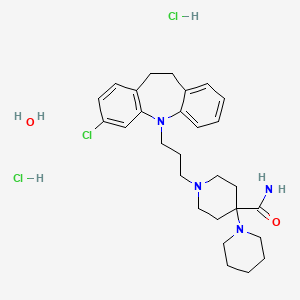

Clocapramine dihydrochloride hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

65016-29-7 |

|---|---|

Fórmula molecular |

C28H41Cl3N4O2 |

Peso molecular |

572.0 g/mol |

Nombre IUPAC |

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2 |

Clave InChI |

SWCNPPOGIXOVAZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.O.Cl.Cl |

Números CAS relacionados |

47739-98-0 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

Clocapramine Dihydrochloride Hydrate: A Technical Guide to Dopamine D2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190) is an atypical antipsychotic of the iminostilbene (B142622) class, first introduced for the treatment of schizophrenia in Japan in 1974.[1] Its therapeutic efficacy is, in large part, attributed to its antagonism of the dopamine (B1211576) D2 receptor (D2R), a key target for antipsychotic medications.[2][3] As a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family, the D2R plays a critical role in modulating neuronal signaling. This technical guide provides an in-depth analysis of clocapramine's interaction with the D2R, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of D2 Receptor Antagonism

The interaction of a ligand with its receptor is quantified through several key parameters: binding affinity (Ki), functional potency (IC50), and in vivo receptor occupancy (ED50). While clocapramine is established as a D2R antagonist, comprehensive quantitative data in publicly accessible literature is limited. The following tables summarize the available data for clocapramine and include data for clozapine (B1669256), a well-characterized atypical antipsychotic, for comparative context.

Receptor Binding Affinity

Binding affinity measures the strength of the interaction between a drug and its receptor target. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity

| Compound | Radioligand | Preparation | Ki Value | Comparator Notes |

|---|---|---|---|---|

| Clocapramine | N/A | N/A | Data not available | - |

| Clozapine (Comparator) | [3H]raclopride | Human D2 Receptor | 75 nM[4] | Illustrates typical affinity for an atypical antipsychotic against a water-soluble radioligand. |

Note: The apparent Ki value of a compound can vary depending on the radioligand used in the competition assay.[4]

Functional Antagonism

Functional assays measure the biological effect of a drug's interaction with its target. For a D2R antagonist, this is often quantified by its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production. The half-maximal inhibitory concentration (IC50) represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Table 2: In Vitro Dopamine D2 Receptor Functional Antagonism

| Assay Type | Cell Line | Agonist | Parameter | Value | Comparator Notes |

|---|---|---|---|---|---|

| Clocapramine | N/A | N/A | IC50 | Data not available | - |

| Antagonist (General Protocol) | HEK293-D2R | Dopamine/Quinpirole | IC50 | Compound-dependent | A typical assay measures the reversal of agonist-induced cAMP inhibition.[5] |

In Vivo Receptor Occupancy

In vivo receptor occupancy relates the administered dose of a drug to the percentage of target receptors bound in a living system. The ED50 value is the dose required to achieve 50% occupancy of the receptor population, providing a crucial link between pharmacokinetics and target engagement.

Table 3: In Vivo Dopamine D2 Receptor Occupancy

| Compound | Species | Method | Brain Region | ED50 Value |

|---|

| Clocapramine | Rat | In vivo binding | Striatum | 14.5 mg/kg |

Note: As a group, atypical antipsychotics are generally less potent than typical antipsychotics at occupying D2 receptors in the striatum.[6]

Experimental Methodologies

The characterization of a D2R antagonist like clocapramine involves a suite of standardized in vitro and in vivo assays. The following protocols are generalized methodologies based on established practices in the field.

Protocol: Radioligand Binding Assay for D2R Affinity (Ki Determination)

This competitive binding assay determines a compound's affinity for the D2R by measuring its ability to displace a radiolabeled ligand.

1. Preparation of Cell Membranes:

- Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

- Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).

- Wash the membrane pellet by resuspension and re-centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA or Bradford assay).

2. Competitive Binding Reaction:

- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a D2R-specific radioligand (e.g., [3H]spiperone), and serial dilutions of clocapramine.

- For total binding, add only the radioligand and membranes.

- For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled D2R antagonist (e.g., 10 µM (+)-butaclamol).[7]

- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Quantification:

- Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

- Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

- Quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of clocapramine to generate a dose-response curve.

- Determine the IC50 value from the curve using non-linear regression.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Protocol: Functional cAMP Assay for D2R Antagonism (IC50 Determination)

This assay quantifies the functional potency of clocapramine by its ability to reverse the dopamine-induced, Gi-mediated inhibition of cAMP production.

1. Cell Culture and Plating:

- Use a cell line (e.g., CHO-K1, HEK293) stably expressing the human D2R.

- Seed the cells into a 96- or 384-well white, opaque microplate and incubate overnight.[5]

2. Assay Procedure:

- Wash the cells with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES).

- Add serial dilutions of clocapramine (or a reference antagonist) to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

- Add a fixed concentration of a D2R agonist (e.g., dopamine, quinpirole) at its EC80 concentration (the concentration that gives 80% of its maximal effect).

- Immediately add a stimulant of adenylyl cyclase, such as forskolin, to all wells to induce cAMP production.[7]

- Incubate the plate for 30 minutes at 37°C.

3. cAMP Detection:

- Lyse the cells and measure intracellular cAMP levels using a commercial detection kit.[5] Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen are common, robust methods.[8] These assays are based on the competition between endogenously produced cAMP and a labeled cAMP tracer for binding to a specific antibody.[8]

4. Data Analysis:

- Plot the detection signal (e.g., HTRF ratio, AlphaScreen signal), which is inversely proportional to the cAMP level, against the log concentration of clocapramine.

- Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of clocapramine that reverses 50% of the agonist's effect.[5]

Protocol: In Vivo D2 Receptor Occupancy (ED50 Determination)

This protocol uses Positron Emission Tomography (PET) to quantify the dose-dependent occupancy of D2 receptors by clocapramine in a living organism.

1. Animal/Human Subject Preparation:

- Subjects (e.g., rats, non-human primates, or human volunteers) are selected for the study.

- A baseline PET scan is often performed before drug administration.

2. Drug Administration and Radioligand Injection:

- Administer a single oral or intravenous dose of clocapramine.

- At the time of predicted peak plasma concentration, a D2R-specific PET radioligand (e.g., [11C]raclopride) is injected intravenously.[9][10]

3. PET Imaging:

- The subject is placed in a PET scanner, and dynamic images of the brain are acquired over a period (e.g., 60-90 minutes).

- The time course of radioactivity is measured in a target region rich in D2 receptors (e.g., the striatum) and a reference region with negligible D2R expression (e.g., the cerebellum).[10]

4. Data Analysis:

- Calculate the binding potential (BP_ND) in the target region for both baseline and post-drug scans.

- Receptor occupancy is calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline .

- Repeat the procedure for multiple subjects across a range of clocapramine doses.

- Plot the receptor occupancy against the drug dose (or plasma concentration) and fit the data to a sigmoid Emax model to determine the ED50 (or EC50), the dose or concentration required to occupy 50% of the D2 receptors.[11]

Visualizing the Mechanism of Action

Understanding the antagonism of clocapramine requires visualizing its effect on the D2R signaling cascade and the experimental process used for its characterization.

Dopamine D2 Receptor Signaling Pathway

The D2R is canonically coupled to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cAMP.

Caption: Basal signaling of the Gi-coupled Dopamine D2 Receptor.

Antagonistic Action of Clocapramine

Clocapramine acts as a competitive antagonist, binding to the D2R at the same site as dopamine but failing to activate the receptor. By occupying the receptor, it physically blocks dopamine from binding and initiating the downstream signaling cascade.

Caption: Clocapramine blocks dopamine binding, preventing D2R signaling.

Experimental Workflow for D2R Antagonism Characterization

The process of characterizing a D2R antagonist follows a logical workflow from in vitro characterization of binding and function to in vivo validation of target engagement.

Caption: Workflow for characterizing a D2R antagonist.

References

- 1. Clocapramine - Wikipedia [en.wikipedia.org]

- 2. KEGG DRUG: Clocapramine hydrochloride hydrate [kegg.jp]

- 3. KEGG DRUG: Clocapramine [genome.jp]

- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin2 and dopamine2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Time course of dopamine D2 receptor occupancy by clozapine with medium and high plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

5-HT2A Receptor Binding Profile of Clocapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the 5-HT2A receptor binding profile of Clocapramine based on currently available public domain information. Extensive searches for specific quantitative binding data (e.g., Ki, IC50, Kd values) for Clocapramine at the 5-HT2A receptor have not yielded precise figures. Therefore, the data presentation section provides a representative table, and the experimental protocols are based on established methodologies for similar atypical antipsychotics.

Introduction to Clocapramine and the 5-HT2A Receptor

Clocapramine is an atypical antipsychotic medication of the iminodibenzyl (B195756) class.[1] A key characteristic of atypical antipsychotics is their distinct receptor binding profile compared to older, typical antipsychotics.[2] These agents generally exhibit a higher affinity for the serotonin (B10506) 5-HT2A receptor than for the dopamine (B1211576) D2 receptor.[2][3] This differential binding is believed to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms.[4]

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for numerous psychoactive compounds, including psychedelics and antipsychotics.[5][6] It is widely expressed in the central nervous system, particularly in cortical regions, and is primarily coupled to the Gq/11 signaling pathway.[5][6][7] Activation of this pathway leads to a cascade of intracellular events, including the mobilization of calcium and the activation of protein kinase C.[5][6][7] Antagonism of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotics and is thought to contribute to their therapeutic effects in conditions like schizophrenia.[8][9][10] Clocapramine has been identified as a 5-HT2A receptor antagonist.[8][11]

Data Presentation: 5-HT2A Receptor Binding Profile

As of the latest literature review, specific quantitative binding affinity data for Clocapramine at the human 5-HT2A receptor (i.e., Ki, IC50, or Kd values) has not been publicly reported. The table below is a representative template illustrating how such data would be presented. The values for Clocapramine are denoted as "Not Available" (N/A). For comparative purposes, representative data for other well-characterized atypical antipsychotics are included.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Clocapramine | Human 5-HT2A | N/A | Antagonist | [8][11] |

| Risperidone | Human 5-HT2A | 1.9 | Antagonist | [3] |

| Olanzapine | Human 5-HT2A | 4 | Antagonist | [3] |

| Clozapine | Human 5-HT2A | 13.2 | Inverse Agonist | [12] |

| Quetiapine | Human 5-HT2A | ~20 | Antagonist | [3] |

Note: The binding affinity values for comparator compounds are approximate and can vary depending on the experimental conditions and radioligand used.

Signaling Pathways

Clocapramine, as a 5-HT2A receptor antagonist, blocks the downstream signaling cascades initiated by the binding of the endogenous ligand, serotonin (5-HT). The primary signaling pathway for the 5-HT2A receptor is the Gq/11 pathway.

Experimental Protocols

While specific protocols for Clocapramine are not available, the following sections detail representative methodologies for determining the 5-HT2A receptor binding affinity and functional antagonism of a compound like Clocapramine.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin at a concentration close to its Kd).

-

Varying concentrations of the unlabeled test compound (Clocapramine).

-

The cell membrane preparation.

-

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring changes in intracellular calcium concentration following receptor activation. For an antagonist like Clocapramine, its ability to inhibit the calcium release induced by a known 5-HT2A agonist (like serotonin) is measured.

Workflow Diagram:

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Cells expressing the human 5-HT2A receptor are plated in a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.

-

The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).

-

The cells are then washed to remove the excess dye.

-

-

Assay Procedure:

-

The assay is performed using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurements with automated liquid handling.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the antagonist (Clocapramine) are added to the wells, and the plate is incubated for a short period.

-

A fixed concentration of a 5-HT2A agonist (e.g., serotonin, at a concentration that elicits a submaximal response, such as EC80) is then added to stimulate the receptors.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each well.

-

The data are normalized to the response observed with the agonist alone (100% activation) and a vehicle control (0% activation).

-

A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the antagonist (Clocapramine).

-

The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced response, is calculated using non-linear regression.

-

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. psychiatrist.com [psychiatrist.com]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. 5-HT2A_receptor [bionity.com]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Clocapramine Hydrochloride? [synapse.patsnap.com]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 10. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 3-Chlorocarpipramine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

3-Chlorocarpipramine, also known as clocapramine (B1669190), is an atypical antipsychotic of the iminostilbene (B142622) class, first introduced for the treatment of schizophrenia in Japan in 1974.[1] This technical guide provides a comprehensive overview of the synthesis and discovery of this important molecule. It details a plausible synthetic pathway, outlines the experimental protocols for its creation, and presents its pharmacological profile with a focus on its interaction with key neurotransmitter receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of medicinal chemistry and drug development.

Discovery and Development

The development of 3-chlorocarpipramine is rooted in the chemical exploration of tricyclic compounds, which had already yielded successful antidepressant and antipsychotic drugs. It is a derivative of carpipramine, another antipsychotic agent.[2] The introduction of a chlorine atom at the 3-position of the iminostilbene core was a key structural modification that led to the unique pharmacological profile of 3-chlorocarpipramine.

Developed by Yoshitomi, 3-chlorocarpipramine was introduced in Japan under the trade names Clofekton and Padrasen for the management of schizophrenia.[1] Beyond its primary indication for psychosis, it has also found utility as an adjunct to antidepressants in treating anxiety and panic disorders.[1]

Synthesis of 3-Chlorocarpipramine

The synthesis of 3-chlorocarpipramine is a multi-step process that begins with the construction of the chlorinated tricyclic core, 3-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-one (more commonly referred to as 3-chloroiminodibenzyl), followed by the attachment of a complex piperidinylpropyl side chain.

Synthesis of the 3-Chloroiminodibenzyl (B195742) Core

A plausible synthetic route to the 3-chloroiminodibenzyl core starts from iminodibenzyl (B195756) and involves a sequence of protection, nitration, reduction, chlorination via a Sandmeyer reaction, and deprotection.

Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl

This protocol describes the key chlorination step via a Sandmeyer reaction, starting from 3-amino-N-acetyliminodibenzyl.

-

Materials: 3-amino-N-acetyliminodibenzyl, concentrated hydrochloric acid, sodium nitrite (B80452), cuprous chloride, 95% ethanol (B145695).

-

Procedure:

-

In a reaction flask, suspend 35g of 3-amino-N-acetyliminodibenzyl in a mixture of 105g of concentrated hydrochloric acid and 238g of water.

-

Cool the stirred mixture to 0°C.

-

Slowly add a 30% aqueous solution of sodium nitrite (35g), maintaining the temperature between -5°C and 0°C to form the diazonium salt. Continue stirring for 1 hour after the addition is complete.

-

In a separate vessel, prepare a solution of 15g of cuprous chloride in 175g of concentrated hydrochloric acid.

-

Add the chilled diazonium salt solution to the cuprous chloride solution.

-

Warm the reaction mixture to 60-65°C and maintain this temperature for 2 hours.

-

Cool the mixture to approximately 10°C and collect the crude 3-chloro-N-acetyliminodibenzyl by suction filtration.

-

Recrystallize the crude product from 95% ethanol to yield the purified product.

-

Attachment of the Side Chain and Final Synthesis

The final step in the synthesis of 3-chlorocarpipramine involves the N-alkylation of the 3-chloroiminodibenzyl core with the appropriate haloalkylamine side chain. This is followed by the introduction of the piperidinylpiperidine-4-carboxamide moiety.

Proposed Experimental Protocol: N-Alkylation and Final Assembly

-

Materials: 3-chloroiminodibenzyl, 1-(3-chloropropyl)-4-(piperidin-1-yl)piperidine-4-carboxamide, a strong base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., dimethylformamide).

-

Procedure:

-

Dissolve 3-chloroiminodibenzyl in the aprotic solvent.

-

Add the strong base portion-wise at a controlled temperature to deprotonate the nitrogen of the iminostilbene ring.

-

Slowly add a solution of 1-(3-chloropropyl)-4-(piperidin-1-yl)piperidine-4-carboxamide in the same solvent.

-

Heat the reaction mixture to drive the alkylation to completion.

-

After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain 3-chlorocarpipramine.

-

Pharmacological Profile

3-Chlorocarpipramine is classified as an atypical antipsychotic due to its distinct receptor binding profile. Its therapeutic effects are believed to be mediated through its antagonist activity at several key neurotransmitter receptors.

Mechanism of Action

The primary mechanism of action of 3-chlorocarpipramine involves the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Its atypical profile is, in part, attributed to its higher affinity for the 5-HT2A receptor compared to the D2 receptor.[1] This characteristic is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

In addition to its effects on dopaminergic and serotonergic systems, 3-chlorocarpipramine also exhibits antagonist activity at α1- and α2-adrenergic receptors.[1] It does not, however, significantly inhibit the reuptake of serotonin or norepinephrine.[1] The compound has also been shown to have an affinity for the sigma-1 receptor.[1]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of 3-chlorocarpipramine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D2 | 30 - 90 |

| Serotonin 5-HT2A | Higher affinity than D2 |

| α1-Adrenergic | High affinity |

| α2-Adrenergic | High affinity |

Experimental Protocols

Radioligand Binding Assay

The receptor binding affinities of 3-chlorocarpipramine are determined using radioligand binding assays. This is a standard in vitro technique to measure the interaction of a compound with a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (3-chlorocarpipramine).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

3-Chlorocarpipramine represents a significant milestone in the development of atypical antipsychotics. Its synthesis, involving the construction of a chlorinated iminostilbene core and subsequent side-chain attachment, showcases classic medicinal chemistry strategies. The pharmacological profile, characterized by a multi-receptor antagonist action with a notable preference for 5-HT2A over D2 receptors, underpins its atypical clinical properties. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological characteristics of 3-chlorocarpipramine, offering valuable insights for the ongoing research and development of novel therapeutics for psychiatric disorders.

References

Pharmacological profile of Clocapramine as an atypical antipsychotic.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clocapramine (B1669190) is an atypical antipsychotic of the iminostilbene (B142622) class, first introduced in Japan in 1974 for the treatment of schizophrenia.[1] Beyond its use in psychosis, clocapramine has also been utilized to augment antidepressant therapy in anxiety and panic disorders.[1] Its classification as an atypical antipsychotic stems from its distinct pharmacological profile, characterized by a potent antagonism of serotonin (B10506) 5-HT2A receptors coupled with a comparatively weaker antagonism of dopamine (B1211576) D2 receptors.[1] This profile is associated with a lower propensity for inducing extrapyramidal symptoms (EPS) compared to typical antipsychotics.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Clocapramine, including its receptor binding affinity, effects on intracellular signaling pathways, and its profile in preclinical behavioral models.

Receptor Binding Affinity

Clocapramine's therapeutic effects and side-effect profile are largely determined by its interaction with a variety of neurotransmitter receptors. While comprehensive quantitative binding data (Ki or IC50 values) for clocapramine across a wide range of receptors is not extensively available in recent literature, its known antagonist activities are summarized below. The primary mechanism of action involves antagonism at dopamine and serotonin receptors.

Table 1: Receptor Binding Profile of Clocapramine

| Receptor Family | Receptor Subtype | Known Activity | Quantitative Data (Ki/IC50 in nM) | Reference |

| Dopamine | D2 | Antagonist | Data not consistently reported | [1] |

| Serotonin | 5-HT2A | Antagonist | Higher affinity than for D2 | [1] |

| Adrenergic | α1 | Antagonist | Data not consistently reported | [1] |

| α2 | Antagonist | Data not consistently reported | [1] | |

| Sigma | SIGMAR1 | Affinity | Data not consistently reported | [1] |

Note: This table will be updated as more specific quantitative data becomes available through ongoing literature review.

Signaling Pathways

The atypical antipsychotic properties of Clocapramine arise from its modulation of complex intracellular signaling cascades downstream of receptor binding. The balance between 5-HT2A and D2 receptor antagonism is crucial to its mechanism of action.

Dopamine D2 Receptor Signaling

Antagonism of D2 receptors by Clocapramine in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on positive symptoms. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Clocapramine disinhibits adenylyl cyclase, leading to a potential increase in cAMP levels and subsequent activation of Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling

Clocapramine's high affinity for 5-HT2A receptors is a key feature of its atypical profile. 5-HT2A receptors are Gq/11-coupled GPCRs. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). By antagonizing 5-HT2A receptors, Clocapramine is expected to inhibit this signaling cascade. This action in the prefrontal cortex is thought to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.

Experimental Protocols

The characterization of Clocapramine's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for various receptors.

Objective: To determine the inhibition constant (Ki) of Clocapramine for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Membrane Preparations: Homogenates from rat striatum (for D2 receptors) or frontal cortex (for 5-HT2A receptors), or from cell lines expressing the recombinant human receptors.

-

Radioligands: [3H]Spiperone or [3H]Raclopride for D2 receptors; [3H]Ketanserin or [3H]Spiperone for 5-HT2A receptors.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol (B65202) for D2, 10 µM ketanserin (B1673593) for 5-HT2A).

-

Test Compound: Clocapramine hydrochloride dissolved in an appropriate vehicle.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of Clocapramine.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Clocapramine concentration. The IC50 value (the concentration of Clocapramine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of Clocapramine on extracellular dopamine and serotonin levels in the rat prefrontal cortex and striatum.

Materials:

-

Animals: Adult male Wistar or Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic apparatus, anesthesia, microdialysis guide cannulae, and probes.

-

Microdialysis System: Syringe pump, liquid switch, and fraction collector.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (MS).

-

Test Compound: Clocapramine hydrochloride dissolved in a suitable vehicle for administration (e.g., saline).

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the target brain region (e.g., medial prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer Clocapramine (e.g., via intraperitoneal or subcutaneous injection) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD or LC-MS.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes over time.

Conditioned Avoidance Response (CAR) Test

The CAR test is a behavioral paradigm used to predict the antipsychotic efficacy of a compound.

Objective: To assess the ability of Clocapramine to suppress a conditioned avoidance response without impairing the escape response.

Materials:

-

Animals: Adult male Wistar or Sprague-Dawley rats.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric foot shock, a conditioned stimulus (CS) source (e.g., a light or a tone), and an unconditioned stimulus (US) source (the foot shock).

-

Test Compound: Clocapramine hydrochloride dissolved in a suitable vehicle.

Procedure:

-

Training (Acquisition): Place a rat in the shuttle box. Present the CS for a fixed duration (e.g., 10 seconds), followed by the US (a mild foot shock, e.g., 0.5 mA for 5 seconds). The rat can avoid the shock by moving to the other compartment of the box during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered, and the rat can escape the shock by moving to the other compartment (an escape response). Repeat this for a set number of trials.

-

Testing: Once the rats have learned the avoidance response (e.g., >80% avoidance in a session), administer Clocapramine or vehicle at various doses.

-

Evaluation: After a set pre-treatment time, place the rat in the shuttle box and run a session of trials. Record the number of avoidance responses, escape responses, and failures to escape.

-

Data Analysis: Analyze the dose-dependent effects of Clocapramine on the number of avoidance and escape responses. A compound with antipsychotic potential will selectively decrease the number of avoidance responses at doses that do not significantly affect the escape response.

Conclusion

Clocapramine exhibits a pharmacological profile consistent with that of an atypical antipsychotic, characterized by its potent antagonism of 5-HT2A receptors and weaker antagonism of D2 receptors. This profile is believed to underlie its therapeutic efficacy in schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics. Further research to fully elucidate its binding affinities across a wider range of receptors and to detail its effects on downstream signaling pathways will provide a more complete understanding of its mechanism of action and may inform the development of novel antipsychotic agents with improved therapeutic profiles.

References

In Vivo D2-Occupancy Potency of Clocapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190) is an atypical antipsychotic of the iminostilbene (B142622) class, introduced for the treatment of schizophrenia.[1] Its clinical efficacy is attributed, in part, to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] A critical aspect of characterizing the therapeutic window and extrapyramidal side effect liability of antipsychotic drugs is the determination of their in vivo dopamine D2 receptor occupancy. This technical guide provides a comprehensive overview of the available data on Clocapramine's interaction with the D2 receptor and outlines a generalized experimental protocol for assessing in vivo D2 receptor occupancy, a standard methodology in neuropharmacology research. While direct in vivo D2 occupancy data for Clocapramine is not presently available in the public domain, this guide offers a framework for such future investigations based on established methodologies.

Clocapramine Receptor Binding Profile

Pharmacological studies have established Clocapramine as an antagonist at several key neurotransmitter receptors. Its atypical antipsychotic profile is believed to stem from its potent blockade of both dopamine D2 and serotonin 5-HT2A receptors.[1] The affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, which may contribute to its lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics.[1]

| Receptor | Action | Relevance to Antipsychotic Effect |

| Dopamine D2 | Antagonist | Primary target for antipsychotic efficacy. |

| Serotonin 5-HT2A | Antagonist | May contribute to efficacy against negative symptoms and reduce extrapyramidal side effects. |

| α1-Adrenergic | Antagonist | May contribute to side effects such as orthostatic hypotension. |

| α2-Adrenergic | Antagonist | |

| SIGMAR1 | Affinity | The clinical significance of this interaction is still under investigation. |

This table summarizes the known receptor interactions of Clocapramine based on available pharmacological data.[1] It is important to note that quantitative in vivo D2 receptor occupancy percentages at therapeutic doses have not been published.

Preclinical Evidence of D2 Receptor Interaction

Preclinical studies have provided indirect evidence of Clocapramine's interaction with the dopamine D2 receptor. A study by Kurihara et al. (1982) demonstrated that the antidopaminergic activity of Clocapramine was more potent than that of its predecessor, carpipramine.[2] Such preclinical pharmacological and biochemical profiling is crucial in the early stages of drug development to establish a compound's mechanism of action.[2] Animal models are instrumental in predicting the efficacy and side-effect profiles of antipsychotic drugs. For instance, the ability of a drug to reverse the behavioral effects of dopamine agonists, such as apomorphine-induced disruption of prepulse inhibition, can indicate its D2 receptor blocking activity.

Generalized Experimental Protocol for In Vivo D2 Receptor Occupancy Measurement using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a state-of-the-art imaging technique used to quantify receptor occupancy in the living human brain. The following protocol describes a generalized methodology for a D2 receptor occupancy study using the radioligand [11C]raclopride, a commonly used tracer for D2 receptors.

Study Design

A typical study would involve a baseline PET scan in healthy, drug-naive subjects or in patients with schizophrenia before and after administration of Clocapramine. A dose-escalation design can be employed to determine the relationship between the plasma concentration of Clocapramine and the percentage of D2 receptor occupancy.

Subject Population

-

Inclusion Criteria: Healthy male or female volunteers, or patients diagnosed with schizophrenia, aged 18-55 years. All subjects should be in good physical health as confirmed by medical history, physical examination, and laboratory tests.

-

Exclusion Criteria: History of significant medical or psychiatric illness (other than schizophrenia for patient cohorts), substance abuse, contraindications to PET scanning (e.g., pregnancy, claustrophobia), or use of any psychotropic medication.

Radioligand

[11C]raclopride, a selective D2/D3 receptor antagonist, is synthesized with high specific activity.

PET Imaging Procedure

-

Subject Preparation: An intravenous catheter is inserted for radioligand injection and, in some protocols, for arterial blood sampling to measure the input function. The subject's head is positioned in the PET scanner and immobilized to minimize movement.

-

Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

-

Radioligand Injection: A bolus injection of [11C]raclopride is administered intravenously.

-

Emission Scan: Dynamic emission data are acquired for 60-90 minutes following the injection.

-

Blood Sampling (optional but recommended): Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

Data Analysis

-

Image Reconstruction: PET data are reconstructed into a series of dynamic images.

-

Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance images (MRIs) for brain regions rich in D2 receptors (e.g., striatum, including caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).

-

Kinetic Modeling: The time-activity curves for each ROI are used to estimate the binding potential (BP_ND_), which is proportional to the density of available receptors. The simplified reference tissue model (SRTM) is often used for [11C]raclopride studies, as it does not require arterial blood sampling.

-

Calculation of D2 Receptor Occupancy: D2 receptor occupancy is calculated as the percentage reduction in BP_ND_ after drug administration compared to the baseline scan:

Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100

Pharmacokinetic Analysis

Venous blood samples are collected at multiple time points to determine the plasma concentration of Clocapramine. The relationship between plasma concentration and D2 receptor occupancy is then modeled, often using an Emax model.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the generalized workflow for a PET-based D2 receptor occupancy study and the fundamental signaling pathway of D2 receptor antagonism.

Caption: Generalized workflow for an in vivo D2 receptor occupancy study using PET.

Caption: Antagonism of the D2 receptor signaling pathway by Clocapramine.

Conclusion

While direct in vivo D2 receptor occupancy data for Clocapramine are not currently available, its established pharmacological profile as a D2 antagonist underscores the importance of such studies. The generalized PET methodology outlined in this guide provides a robust framework for future research aimed at quantifying the in vivo D2 receptor occupancy of Clocapramine. Elucidating the precise relationship between its dosage, plasma concentration, and D2 receptor occupancy will be critical for optimizing its therapeutic use and minimizing the risk of side effects, thereby refining its position within the arsenal (B13267) of atypical antipsychotics.

References

Unveiling the Therapeutic Potential of Clocapramine Dihydrochloride Hydrate in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been a subject of interest in schizophrenia research since its introduction in Japan in 1974.[1] This technical guide provides an in-depth overview of clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its core mechanisms, experimental validation, and potential applications in the study and treatment of schizophrenia. We will delve into its pharmacodynamics, relevant signaling pathways, and the methodologies employed to elucidate its therapeutic action, with a particular emphasis on its effects on the negative symptoms of schizophrenia.

Pharmacodynamics and Mechanism of Action

Clocapramine's therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] This dual-receptor blockade is a hallmark of many atypical antipsychotics, contributing to a reduced risk of extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.[2] Furthermore, clocapramine has demonstrated affinity for the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, which is implicated in neuroprotection and neuronal plasticity.[2]

Receptor Binding Profile

| Receptor Target | Clocapramine Interaction | Reported Ki Values (nM) | Reference Compound: Clozapine (B1669256) Ki (nM) |

| Dopamine D2 | Antagonist | Data not consistently available | 75 (using [3H]raclopride)[4] |

| Serotonin 5-HT2A | Antagonist | Data not consistently available | 14-80 fold higher affinity than for D2[5] |

| Sigma-1 | Affinity | Data not consistently available | - |

| α1-Adrenergic | Antagonist | Data not consistently available | - |

| α2-Adrenergic | Antagonist | Data not consistently available | - |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

In Vivo Receptor Occupancy

In vivo studies are essential to confirm that a drug engages its target receptors in a living organism at therapeutic doses. The dose required to achieve 50% receptor occupancy (ED50) is a key parameter. While specific ED50 values for clocapramine are not widely published, studies on other antipsychotics provide a framework for the expected therapeutic range.

| Receptor Target | Clocapramine ED50 (mg/kg) | Reference Compound: Clozapine ED50 (mg/kg) |

| Dopamine D2 | Data not consistently available | ~9.0 (ex vivo, rat)[6] |

| Serotonin 5-HT2A | Data not consistently available | ~1.3 (ex vivo, rat)[6] |

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by clocapramine initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and neurotransmitter release.

Dopamine D2 Receptor Antagonism and cAMP Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, clocapramine is expected to disinhibit adenylyl cyclase, thereby increasing cAMP production. This can influence the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and synaptic plasticity.

Serotonin 5-HT2A Receptor Antagonism and Phospholipase C Pathway

Serotonin 5-HT2A receptors are GPCRs coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing 5-HT2A receptors, clocapramine is predicted to inhibit this pathway, leading to reduced intracellular calcium signaling and PKC activity. This modulation of serotonergic signaling is thought to contribute to its effects on negative symptoms and its atypical antipsychotic profile.

Experimental Protocols

The following sections outline representative experimental protocols for characterizing the pharmacological properties of clocapramine.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of clocapramine for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of clocapramine at dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)

-

Clocapramine dihydrochloride hydrate

-

Non-specific binding control (e.g., haloperidol (B65202) for D2, mianserin (B1677119) for 5-HT2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of clocapramine.

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a dilution of clocapramine.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of clocapramine that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the effect of clocapramine on D2 receptor-mediated inhibition of cAMP production.

Objective: To assess the functional antagonism of clocapramine at D2 receptors.

Materials:

-

CHO cells stably expressing the human dopamine D2 receptor

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Dopamine (agonist)

-

This compound

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Pre-incubate cells with varying concentrations of clocapramine or vehicle.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. The forskolin elevates basal cAMP levels, allowing for the detection of D2-mediated inhibition.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's protocol.

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of clocapramine.

-

Determine the IC50 value, representing the concentration of clocapramine that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Animal Model: Phencyclidine (PCP)-Induced Social Interaction Deficit

This model is used to evaluate the efficacy of antipsychotics in mitigating negative-like symptoms of schizophrenia.

Objective: To assess the ability of clocapramine to reverse social interaction deficits induced by PCP in rats.

Materials:

-

Male Wistar rats

-

Phencyclidine (PCP)

-

This compound

-

Social interaction arena

-

Video recording and analysis software

Procedure:

-

Induction of Deficit: Administer PCP (e.g., 2 mg/kg, twice daily) or saline (control) to rats for 7 consecutive days.

-

Washout Period: Allow for a 7-day washout period to eliminate the acute effects of PCP.

-

Drug Administration: Acutely or chronically administer clocapramine or vehicle to the PCP-treated and control rats.

-

Social Interaction Test: Place two unfamiliar rats from the same treatment group into the social interaction arena for a defined period (e.g., 10-15 minutes).

-

Behavioral Scoring: Record and score the duration and frequency of social behaviors (e.g., sniffing, following, grooming) and non-social behaviors (e.g., locomotion, rearing).

-

Data Analysis: Compare the social interaction scores between the different treatment groups to determine if clocapramine reverses the PCP-induced social deficit.

Clinical Evidence and Focus on Negative Symptoms

Clinical trials have compared clocapramine to other neuroleptics, providing insights into its efficacy and side effect profile.

Comparative Clinical Trials

-

Versus Haloperidol: While no significant difference in overall efficacy was observed, clocapramine showed a tendency to be superior in alleviating motor retardation, alogia, and thought disorder, with fewer side effects.[1]

-

Versus Sulpiride: Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including motor retardation, delusions, hallucinations, and social isolation, although it was associated with more side effects.[1][2]

A meta-analysis of six randomized controlled trials involving 1,048 patients found no significant differences in response or discontinuation rates between clocapramine and other pooled antipsychotics.[7] This suggests a pharmacological profile similar to first-generation antipsychotics in terms of overall efficacy and safety.[7]

Efficacy on Negative Symptoms

Several studies have highlighted clocapramine's potential benefit for the negative symptoms of schizophrenia. In a single-blind study against sulpiride, clocapramine was concluded to have a more favorable effect on negative symptoms, as well as some positive symptoms.[1] This is a critical area of unmet need in schizophrenia treatment, as negative symptoms are often more debilitating and less responsive to traditional antipsychotics.

A hypothetical clinical trial design to further investigate clocapramine's effect on negative symptoms could involve the following:

-

Design: A multi-center, randomized, double-blind, placebo-controlled trial.

-

Population: Patients with a diagnosis of schizophrenia who exhibit prominent and stable negative symptoms.

-

Intervention: this compound at a flexible dose versus placebo, administered for a period of 12-24 weeks.

-

Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative subscale score.

-

Secondary Outcomes: Changes in other PANSS subscales, Clinical Global Impression (CGI) scores, social and occupational functioning scales, and safety and tolerability assessments.

Conclusion

This compound presents a compelling profile as an atypical antipsychotic with a potential advantage in addressing the negative symptoms of schizophrenia. Its mechanism of action, centered on D2 and 5-HT2A receptor antagonism, aligns with current understanding of effective schizophrenia treatment. While further research is needed to fully elucidate its receptor binding kinetics, downstream signaling effects, and clinical efficacy in well-controlled trials specifically targeting negative symptoms, the existing evidence warrants continued investigation of clocapramine as a valuable tool in the armamentarium for schizophrenia research and drug development. This technical guide provides a foundational understanding for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

- 1. Neonatal phencyclidine and social isolation in the rat: effects of clozapine on locomotor activity, social recognition, prepulse inhibition, and executive functions deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clozapine and negative symptoms. An open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin2 and dopamine2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuronal Signaling Pathways Modulated by Clocapramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine is an atypical antipsychotic of the iminodibenzyl (B195756) class, first introduced for the treatment of schizophrenia in Japan in 1974. Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily involving the antagonism of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides an in-depth analysis of the neuronal signaling pathways affected by Clocapramine, consolidating available quantitative and qualitative data. It details its mechanism of action, impact on key neurotransmitter systems, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuropsychopharmacology and drug development.

Introduction

Clocapramine (also known as 3-chlorocarpipramine) is recognized for its atypical antipsychotic properties, which include a reduced propensity for inducing extrapyramidal symptoms compared to typical antipsychotics.[1] Its clinical applications have also extended to augmenting antidepressants in the management of anxiety and panic disorders.[1] The primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways through receptor antagonism.[1][2] Additionally, Clocapramine interacts with adrenergic receptors, contributing to its overall pharmacological effect.[2] This guide synthesizes the current understanding of Clocapramine's interaction with neuronal signaling pathways, presenting the data in a structured format for clarity and comparative analysis.

Pharmacodynamics: Receptor Binding Profile

Clocapramine's therapeutic and side-effect profile is a direct consequence of its affinity for a range of neurotransmitter receptors. While specific in vitro binding affinities (Ki values) for Clocapramine are not widely reported in publicly accessible databases, qualitative and comparative data indicate its primary targets. The drug exhibits a high affinity for dopamine D2, serotonin 5-HT2A, and both α1- and α2-adrenergic receptors.[1][2] Notably, its affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, a characteristic feature of many atypical antipsychotics.[1]

In contrast to some other tricyclic compounds, Clocapramine does not significantly inhibit the reuptake of serotonin or norepinephrine.[1] This distinction is crucial for understanding its specific mechanism of action compared to tricyclic antidepressants.

Data Presentation: Receptor Occupancy

The following table summarizes the in vivo receptor occupancy data for Clocapramine, which provides a quantitative measure of its engagement with target receptors in a physiological context.

| Receptor | Parameter | Value | Species | Method |

| Dopamine D2 | ED50 | 14.5 mg/kg | Rat | In vivo receptor binding |

| Serotonin 5-HT2A | ED50 | 4.9 mg/kg | Rat | In vivo receptor binding |

ED50: The dose required to achieve 50% receptor occupancy.

Neuronal Signaling Pathways Affected by Clocapramine

Clocapramine's clinical effects are mediated through its modulation of several critical neuronal signaling pathways.

Dopaminergic Signaling

As a potent dopamine D2 receptor antagonist, Clocapramine directly impacts dopaminergic neurotransmission.[2] Blockade of postsynaptic D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects on positive symptoms. The antagonism of D2 autoreceptors on presynaptic neurons leads to a feedback-mediated increase in dopamine synthesis and release. This is reflected in the observed acceleration of the accumulation of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and nucleus accumbens of rats treated with Clocapramine.[2]

References

Clocapramine's Affinity for Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocapramine (B1669190) is an atypical antipsychotic of the iminostilbene (B142622) class, first introduced for the treatment of schizophrenia in Japan.[1] Its clinical profile, characterized by a lower propensity for extrapyramidal symptoms compared to typical antipsychotics, is attributed to its complex pharmacodynamic profile, which includes interactions with multiple neurotransmitter systems.[1] Among these, its affinity for adrenergic receptors plays a significant role in its overall mechanism of action and side-effect profile. This technical guide provides a comprehensive overview of clocapramine's interaction with α1- and α2-adrenergic receptors, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways.

Quantitative Affinity Data

For context, the affinity of various other atypical antipsychotics for adrenergic receptors has been extensively studied. These studies reveal a wide range of potencies at α1- and α2-adrenergic subtypes among different drugs, which contributes to their distinct clinical effects.

Table 1: Adrenergic Receptor Affinity of Clocapramine (Qualitative Data)

| Receptor Family | Receptor Subtype | Action | Affinity (K_i_ or IC_50_) | Reference |

| α-Adrenergic | α1 | Antagonist | Data not available | [1] |

| α-Adrenergic | α2 | Antagonist | Data not available | [1] |

| β-Adrenergic | Not specified | No significant affinity reported | Data not available |

Note: While qualitative antagonism is reported, specific quantitative values for clocapramine are not available in the reviewed literature. The table will be updated as this information becomes accessible.

Experimental Protocols

The determination of a compound's binding affinity for adrenergic receptors is typically achieved through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like clocapramine) and a receptor. These assays measure the displacement of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the receptor of interest by the unlabeled test compound.

Key Components of a Typical Radioligand Binding Assay for Adrenergic Receptors:

-

Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the adrenergic receptor subtype of interest (e.g., rat brain cortex for α1 and α2 receptors, or CHO cells transfected with human α1A, α1B, α1D, α2A, α2B, or α2C receptors).

-

Radioligand: A specific radioligand with high affinity for the target receptor is used. For example:

-

[³H]prazosin for α1-adrenergic receptors.

-

[³H]clonidine or [³H]rauwolscine for α2-adrenergic receptors.

-

-

Incubation: The tissue/cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competing ligand (clocapramine).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The inhibition constant (K_i_) is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Assays

Functional assays measure the biological response resulting from the interaction of a compound with a receptor. For adrenergic receptors, which are G-protein coupled receptors (GPCRs), these assays often involve measuring changes in second messenger levels.

-

α1-Adrenergic Receptors: These receptors are typically coupled to G_q_ proteins, which activate phospholipase C (PLC). Functional antagonism by clocapramine would be assessed by its ability to inhibit agonist-induced (e.g., phenylephrine) increases in intracellular inositol (B14025) phosphates (IP) or calcium (Ca²⁺) levels.

-

α2-Adrenergic Receptors: These receptors are coupled to G_i_ proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Functional antagonism by clocapramine would be measured by its ability to reverse the agonist-induced (e.g., clonidine) inhibition of forskolin-stimulated cAMP production.

Signaling Pathways

The antagonistic action of clocapramine at α1- and α2-adrenergic receptors blocks the downstream signaling cascades normally initiated by the endogenous ligands, norepinephrine (B1679862) and epinephrine.

α1-Adrenergic Receptor Signaling Pathway Blockade

α1-Adrenergic receptors, upon activation by agonists, stimulate the G_q_ alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). Clocapramine, as an antagonist, prevents this cascade from occurring.

α2-Adrenergic Receptor Signaling Pathway Blockade

α2-Adrenergic receptors are coupled to the G_i_ alpha subunit. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). By acting as an antagonist, clocapramine prevents this inhibitory effect, thereby maintaining or restoring adenylyl cyclase activity and cAMP levels.

Conclusion

References

Investigating the Therapeutic Potential of Clocapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine is an atypical antipsychotic of the iminostilbene (B142622) class, first introduced in Japan in 1974 for the treatment of schizophrenia.[1] Unlike typical antipsychotics, it exhibits a broader receptor binding profile, which is thought to contribute to its "atypical" nature, including a lower propensity for inducing extrapyramidal symptoms.[1] This technical guide provides an in-depth overview of the current understanding of Clocapramine's therapeutic potential, focusing on its mechanism of action, pharmacodynamics, and clinical findings. Due to the limited availability of specific quantitative data in publicly accessible literature and databases, this guide also highlights areas where further research is critically needed to fully elucidate the compound's properties.

Mechanism of Action

Clocapramine's therapeutic effects are believed to be mediated through its antagonist activity at several key neurotransmitter receptors. Its primary mechanism of action is the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] The affinity for the 5-HT2A receptor is reported to be greater than that for the D2 receptor, a characteristic feature of many atypical antipsychotics.[1]

In addition to its effects on dopaminergic and serotonergic systems, Clocapramine also acts as an antagonist at α1- and α2-adrenergic receptors and has shown affinity for the Sigma-1 (SIGMAR1) receptor.[1] Notably, it does not significantly inhibit the reuptake of serotonin or norepinephrine, distinguishing it from tricyclic antidepressants.[1]

Pharmacodynamics: Receptor Binding Profile

The interaction of Clocapramine with various receptors underlies its antipsychotic effects and side-effect profile. A summary of its receptor binding affinities is presented in Table 1. It is important to note that while the qualitative binding profile is established, specific quantitative affinity values (e.g., Ki or IC50) are not consistently reported in publicly available scientific literature or databases such as the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[2][3][4][5][6]

| Receptor Target | Pharmacological Action | Reported Affinity (Qualitative) | Potential Therapeutic Relevance |

| Dopamine D2 | Antagonist | Moderate | Amelioration of positive symptoms of psychosis.[7] |

| Serotonin 5-HT2A | Antagonist | High (Greater than D2) | Contributes to atypicality, potentially improving negative symptoms and reducing extrapyramidal side effects.[1][8] |

| α1-Adrenergic | Antagonist | Present | May contribute to side effects such as orthostatic hypotension. |

| α2-Adrenergic | Antagonist | Present | May influence mood and cognitive function. |

| Sigma-1 (SIGMAR1) | Ligand/Agonist Affinity | Present | Potential role in cognitive enhancement and neuroprotection.[1] |

| Data on specific Ki values for Clocapramine are not readily available in the referenced literature. |

Pharmacokinetics

Detailed pharmacokinetic data for Clocapramine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely unavailable in accessible literature.[9] Table 2 outlines the key pharmacokinetic parameters that are essential for characterizing the disposition of a drug in the body. Further in vivo studies are required to determine these values for Clocapramine to inform optimal dosing strategies and understand potential drug-drug interactions.[10][11][12][13]

| Pharmacokinetic Parameter | Description | Clocapramine Data |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Available |

| Time to Peak Plasma Concentration (Tmax) | The time it takes for a drug to reach its maximum concentration in the plasma after administration. | Not Available |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Not Available |

| Plasma Protein Binding | The degree to which a drug binds to proteins within the blood plasma. | Not Available |

| Metabolism | The biochemical modification of a drug by the body, primarily in the liver by cytochrome P450 enzymes. | Not Available |

| Elimination Half-life (t½) | The time required for the concentration of a drug in the body to be reduced by one-half.[10] | Not Available |

| Clearance (CL) | The volume of plasma from which a drug is completely removed per unit of time. | Not Available |

| Specific pharmacokinetic parameters for Clocapramine are not available in the referenced literature. |

Clinical Efficacy and Safety

Clinical trials have primarily compared Clocapramine to other antipsychotic agents, providing insights into its relative efficacy and side-effect profile.

-

Versus Haloperidol (B65202): In comparative studies, Clocapramine demonstrated efficacy comparable to the typical antipsychotic haloperidol. However, Clocapramine tended to be superior in alleviating negative symptoms such as motor retardation, alogia (poverty of speech), and thought disorders. Furthermore, it was associated with a lower incidence of side effects.[1]

-

Versus Sulpiride: When compared with the atypical antipsychotic sulpiride, Clocapramine showed more favorable effects on both positive and negative symptoms, including delusions, hallucinations, and social isolation. However, this came at the cost of a higher incidence of side effects.[1]

-

Versus Timiperone: In a comparison with the butyrophenone (B1668137) derivative timiperone, Clocapramine was found to have lower efficacy against both positive and negative symptoms and produced more side effects, such as dyskinesia, insomnia, constipation, and nausea.[1]